molecular formula C25H19F4N7O2 B10837155 1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-[4-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]urea

1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-[4-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]urea

Cat. No.: B10837155
M. Wt: 525.5 g/mol
InChI Key: LOBSULBGQKFHGX-UHFFFAOYSA-N
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Description

The compound “US9650366, 12” is a small molecular drug known for its inhibitory effects on protein kinases. It is also referred to as BDBM308061 and SCHEMBL17669987

Preparation Methods

The synthetic routes and reaction conditions for “US9650366, 12” involve several steps. The preparation method typically includes the use of poly-Glu-Tyr (4:1) in biochemical kinase assays . Industrial production methods for this compound are not explicitly detailed in the available literature, but it is likely that large-scale synthesis would follow similar protocols with optimization for yield and purity.

Chemical Reactions Analysis

“US9650366, 12” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include biochemical kinase assays performed in 96 well microtiter plates . The major products formed from these reactions are typically the result of kinase inhibition, which is the primary function of this compound.

Properties

Molecular Formula

C25H19F4N7O2

Molecular Weight

525.5 g/mol

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]urea

InChI

InChI=1S/C25H19F4N7O2/c26-21-9-6-19(25(27,28)29)13-22(21)32-24(38)31-20-7-4-16(5-8-20)2-3-17-12-18(15-30-14-17)23-33-35-36(34-23)10-1-11-37/h4-9,12-15,37H,1,10-11H2,(H2,31,32,38)

InChI Key

LOBSULBGQKFHGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CN=C2)C3=NN(N=N3)CCCO)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F

Origin of Product

United States

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